molecular formula C11H12Cl2N2O B027069 Dexlofexidine CAS No. 81447-79-2

Dexlofexidine

Cat. No. B027069
CAS RN: 81447-79-2
M. Wt: 259.13 g/mol
InChI Key: KSMAGQUYOIHWFS-ZETCQYMHSA-N
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Description

Dexlofexidine is a variant of Lofexidine . Lofexidine is a centrally acting alpha2-adrenergic agonist used for the symptomatic treatment of acute opioid withdrawal syndrome to facilitate abrupt opioid discontinuation in adults .


Molecular Structure Analysis

The molecular structure of Lofexidine, which is likely similar to Dexlofexidine, is C11H12Cl2N2O . It has a molecular weight of 259.132 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Lofexidine include a density of 1.4±0.1 g/cm3, boiling point of 421.5±35.0 °C at 760 mmHg, and vapour pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

  • Perioperative Applications : Dexmedetomidine (DEX) can reduce perioperative stress, inflammation, and protect immune function in surgical patients. This may lead to decreased postoperative complications and improved clinical outcomes (Wang et al., 2019).

  • Multiorgan Protection : DEX shows a protective effect on various organs by reducing inflammation and activating antiapoptotic signaling pathways. This makes it a promising candidate for clinical multiorgan protection (Bao & Tang, 2020).

  • Neuroprotection : In cases of spinal cord ischemia-reperfusion injury, DEX demonstrates neuroprotective effects by suppressing microglial activation and inhibiting certain apoptotic pathways in rabbits (Sun et al., 2018).

  • Sedative and Analgesic Agent : Dexmedetomidine is acknowledged as a safe and effective sedative and analgesic agent, with potential applications in neuroprotection, cardioprotection, and renoprotection (Chrysostomou & Schmitt, 2008).

  • Status Epilepticus Relief : It effectively relieves status epilepticus in rats by restoring neuromodulatory metabolism, reducing energy disturbances, and alleviating nucleic acid metabolism and amino acid imbalances (Tan et al., 2019).

  • Delirium Prevention in ICU : Dexmedetomidine may help avoid deep sedation and benzodiazepines, potentially reducing the risk of developing delirium in ICU patients (Nelson et al., 2015).

  • Pediatric Clinical Practice : Its prevalence in pediatric clinical practice is increasing due to its respiratory-sparing effects and potential organ-protective effects, with potential for neurocognitive preservation (Mahmoud et al., 2020).

  • Sedative Properties : DEX is a potent and selective 2-adrenoceptor agonist with sedative, anxiolytic, sympatholytic, and analgesic-sparing effects, with minimal respiratory depression (Weerink et al., 2017).

  • Improved Outcomes in Critically Ill Patients : It improves outcomes and long-term brain function in critically ill patients by reducing delirium, preserving sleep architecture, and decreasing sympathetic tone and inflammation (Mantz et al., 2011).

  • Anesthesia Premedication : Intranasal dexmedetomidine effectively produces sedation and decreases blood pressure, making it a potential option for anesthesia premedication in patients with anxiety (Yuen et al., 2007).

  • Pediatric Anesthesia Applications : Dexmedetomidine offers sedation, analgesia, and organ-protective effects in pediatric operating rooms, allowing for safe and efficient anesthesia for various procedures (Mahmoud & Mason, 2015).

  • Hyperoxia-Induced Neuroprotection : It may have neuroprotective effects in neonatal rats exposed to acute hyperoxic conditions, reducing neurogenesis and plasticity damage (Endesfelder et al., 2017).

  • Analgesic Properties : Intrathecal dexmedetomidine effectively reduces inflammatory pain and has no significant neurotoxicity in the spinal cord and cortical neurons (Zhang et al., 2013).

  • Neurosurgical Applications : It offers "cooperative sedation," anxiolysis, and analgesia for neurosurgical patients, with no respiratory depression and neuroprotective properties (Bekker & Sturaitis, 2005).

  • Spinal Cord Injury Research : Dexmedetomidine treatment slightly prevents lipid peroxidation and enhances endogenous antioxidative defense systems in spinal cord tissue after traumatic spinal cord injury, but does not prevent apoptosis or neurodeficit (Aslan et al., 2009).

  • High-Dose Effects : High concentrations can cause toxic effects on neurons and cause neuronal apoptosis in fetal rat hippocampal neurons (Wei et al., 2021).

  • Neurocritical Care : Neurocritically ill patients may require high doses for desired sedation, impacting hemodynamic parameters (Grof & Bledsoe, 2010).

  • Cardiac Considerations : Caution is advised in patients with predisposing conduction abnormalities and pacemaker-dependence, as it may lead to atrial standstill and loss of capture (Shepard et al., 2011).

properties

IUPAC Name

2-[(1S)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMAGQUYOIHWFS-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901024658
Record name (S)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexlofexidine

CAS RN

81447-79-2
Record name Dexlofexidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081447792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXLOFEXIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXJ7Z24RN1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Another process is also based on (+)-2-(2,6-dichlorophenoxy)-propionic acid ethylester which is reacted with an ethanolic solution of ammonia at room temperature and is converted in to (-)-2-(2,6dichlorophenoxy)-propionic acid amide which is difficultly soluble in ethanol. This amide is dehydrated at from 0° to 30° C. with a titanium tetrachloride/tetrahydrofuran complex and 4-methyl-morpholine in chloroform into (+)-2-(2,6-dichlorophenoxy)-propionic acid nitrile. By introducing hydrogen chloride at 0° C., the nitrile is then converted with ethanol in chloroform into (+)-2-(2,6-dichlorophenoxy)-propionimido acid ethylester hydrochloride, this compound is dissolved in ethanol and is cyclised by adding 1,2-diaminoethane to produce (+)-2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene. Analogously to the previous process, (+)-2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene hydrochloride is produced from the (+) base thus obtained.
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amide
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(+)-2-(2,6-dichlorophenoxy)-propionic acid nitrile
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nitrile
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Synthesis routes and methods II

Procedure details

50.2 g (=0.2646 mols) of titanium tetrachloride are dissolved in a mixture of 700 ml of absolute chloroform and 25 ml of tetrahydrofuran at 0° C. and are mixed with 30.0 g (=0.108 mols) of (+)-2-(2,6 -dichlorophenoxy)-propionic acid-N-(2-aminoethyl)-amide. A solution of 63.0 g (=0.5155 mols) of 4-dimethylaminopyridine is then added dropwise very slowly at 0° C. with stirring and the mixture is further stirred for 36 hours at room temperature after the solution has been added. After working up and after purification by column chromatography (silica gel-dry column, eluant: chloroform/tetrahydrofuran 3:1), 16.0 g of (+)-2-[1-(2,6-dichlorophenoxy)ethyl]-1,3-diazacyclopent-2-ene C11H12Cl2N2O [259.1], are obtained, Mp: 127°-128° C.: [α]D20 =+80.6° (c=1/ethanol).
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30 g
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63 g
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25 mL
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50.2 g
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Synthesis routes and methods III

Procedure details

A mixture of 25 (25 g, 106.8 mmol), trimethyloxonium tetrafluoroborate (16.6 g, 110 mmol) and CH2Cl2 (600 mL) was stirred for 36 hours, during which the coarse suspension changed to a clear, colorless solution. Cooling of this solution of 0° C. was followed by a dropwise addition of ethylene diamine (7.00 g, 1.1 equiv) over 10 minutes. The resulting solution was warmed to room temperature, diluted with absolute ethanol (200 mL) and then evaporated to dryness. The pasty white residue was partitioned between 5% aqueous K2CO3 (200 mL) and CH2Cl2 (500 mL). The organic layer was dried (Na2SO4) and evaporated under reduced pressure. Recrystallization of the residue from boiling hexanes (500 mL) afforded pure 3 as white needles that were removed by filtration and dried in air (23.52 g, 85%). 1H NMR (300 MHz, d6-DMSO) δ ppm 7.46-7.44 (m, 2H, Ar), 7.14 (t, J=7.8 Hz, 1H, Ar), 6.45 (s, 1H, NH), 4.79 (q, J=6.6 Hz, 1H), 3.43-3.37 (s, br, 4H), 1.47 (d, J=6.6 Hz, 3H). 13C NMR (75 MHz, d6-DMSO) δ ppm 166.3, 150.0, 130.0, 129.6, 129.5, 129.2, 126.6, 77.3, 50.4 (very broad), 19.2; mp=129-130° C. (hexanes); [α]23D=−80.2° (c 1.0, EtOH) (lit.4 [α]20D=−76.4° (c 1.0, EtOH).
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25 g
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16.6 g
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600 mL
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coarse suspension
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7 g
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200 mL
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Synthesis routes and methods IV

Procedure details

58.6 (0.3089 mols) of titanium tetrachloride are dissolved in a mixture of 700 ml of absolute chloroform and 25 ml of tetrahydrofuran at 0° C. and are mixed with 35.0 g (0.1263 mols) of (-)-2-(2,6-dichlorophenoxy)-propionic acid-N-(2-aminoethyl)-amide. A solution of 74.0 g (0.6056 mols) of 4-dimethylaminopyridine is then added dropwise very slowly at 0° C. with stirring and the mixture is further stirred for 36 hours at room temperature after the solution has been added. After working up and after purification by column chromatography (silica gel-dry column, eluant: chloroform/tetrahydrofuran 3:1), 21.0 g of (-)-2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene C11H12Cl2N2O [259.1], are obtained, Mp.: 126°-127° C.: [α]D20 =-80.2° (c=1/ethanol).
[Compound]
Name
58.6
Quantity
0.3089 mol
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reactant
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700 mL
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solvent
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25 mL
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35 g
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Synthesis routes and methods V

Procedure details

In a variation of the present process, the (-)-2-(2,6-dichlorophenoxy)-propionic acid ethylester obtained as above described, is reacted with an ethanolic solution of ammonia at room temperature and is converted into (+)-2-(2,6-dichlorophenoxy)-propionic acid amide which is difficultly soluble in ethanol. This amide is dehydrated at from 0° to 30° C. with a titanium tetrachloride/tetrahydrofurane complex and 4-methyl-morpholine in chloroform into (-)-2-(2,6-dichlorophenoxy)-propionic acid nitrile. By introducing hydrogen chloride at 0° C., the nitrile is then converted with ethanol in chloroform into (-)-2-(2,6-dichlorophenoxy)-propionimido acid ethylester hydrochloride. This compound is dissolved in ethanol and is cyclized by adding 1,2-diaminoethane to produce (-)-2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene. Analogously to the previous process, (-)-2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene hydrochloride is produced from the (-)-base thus obtained.
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amide
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[Compound]
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(-)-2-(2,6-dichlorophenoxy)-propionic acid nitrile
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nitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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